molecular formula C26H21BrN2O4 B8167888 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B8167888
M. Wt: 505.4 g/mol
InChI Key: YJIHXRJOKTXCAM-DEOSSOPVSA-N
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a brominated indole moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Bromination: The indole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Coupling Reaction: The brominated indole is then coupled with the Fmoc-protected amino acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized indoles.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated indoles on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their potential as pharmaceutical agents. The presence of the indole moiety is particularly interesting due to its prevalence in many biologically active compounds.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its indole and bromine functionalities. The Fmoc group can also play a role in protecting the amino group during chemical reactions, ensuring selective modification of other parts of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Similar structure but without the bromine atom.

    (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid: Bromine atom at a different position on the indole ring.

Uniqueness

The presence of the bromine atom at the 6-position of the indole ring in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid distinguishes it from other similar compounds. This unique structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid, commonly referred to as Fmoc-L-Trp(6-Br)-OH, is a complex organic compound notable for its potential biological activities. This compound features an indole moiety, which is widely recognized for its diverse biological functions, including interactions with various enzymes and receptors. Below, we explore the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C₄₅H₃₆N₂O₄
  • Molecular Weight : 700.843 g/mol
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-bromo-1H-indol-3-yl)propanoic acid

The biological activity of this compound is primarily attributed to the indole structure, which is known for its ability to modulate enzyme activity and receptor binding. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and reactivity of the compound in various chemical environments, making it suitable for pharmaceutical applications.

Key Mechanisms:

  • Enzyme Interaction : The indole moiety can interact with specific enzymes, potentially influencing their catalytic activities.
  • Receptor Modulation : The compound may bind to various receptors, leading to alterations in cellular signaling pathways.

Biological Activity Data

Research indicates that compounds with similar structures exhibit significant biological activities. A comparative analysis of various indole derivatives shows promising results in terms of inhibition percentages against different biological targets.

CompoundStructure% Inhibition / IC50Reference
Isatin-indoleIsatin-indole74.20% at 30 μMReddy et al., 2020
Indole containing o-(RSO₂)C₆H₄ groupIndole-RSO217.02 mMNakhi et al., 2011
Hybrid hydrazides and hydrazide-hydrazones indolesHybrid Indoles0.2 μg/mLVelezheva et al., 2016
3-(1H-indol-3-yl) propanoic acidIndole Propanoic Acid68 μMNegatu et al., 2018

Study on Antimicrobial Activity

A study conducted on various indole derivatives, including Fmoc-L-Trp(6-Br)-OH, demonstrated significant antimicrobial properties against Mycobacterium tuberculosis. The mechanism involved inhibition of essential enzymes required for bacterial survival.

Research on Cancer Cell Lines

In vitro studies have shown that compounds similar to Fmoc-L-Trp(6-Br)-OH exhibit cytotoxic effects on cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Properties

IUPAC Name

(2S)-3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIHXRJOKTXCAM-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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